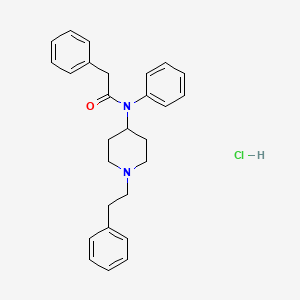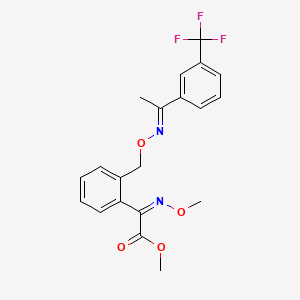![molecular formula C23H34N4O2 B10779257 1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10779257.png)
1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that features a bicyclic structure with multiple functional groups.
Métodos De Preparación
The synthesis of 1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[321]octane-2,4-dione involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Aplicaciones Científicas De Investigación
1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar compounds include other bicyclic structures with piperazine and pyridine moieties. These compounds may share some chemical properties but differ in their biological activity and applications. For example, compounds like 3-(piperazin-1-yl)-1,2-benzothiazole derivatives exhibit different pharmacological profiles and are used in different therapeutic areas .
Propiedades
Fórmula molecular |
C23H34N4O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3 |
Clave InChI |
NCMIPRCQUMYAEC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)
![sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B10779177.png)
![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)
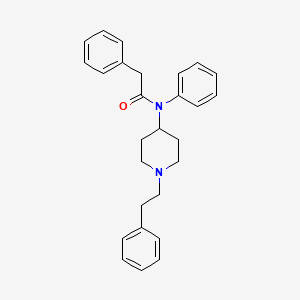
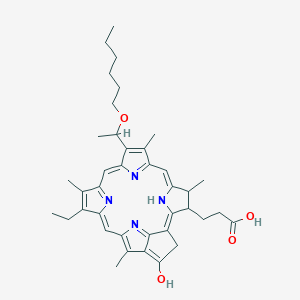
methanone](/img/structure/B10779199.png)
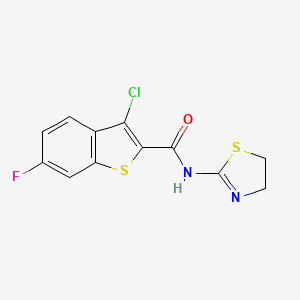
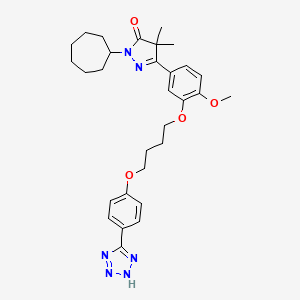
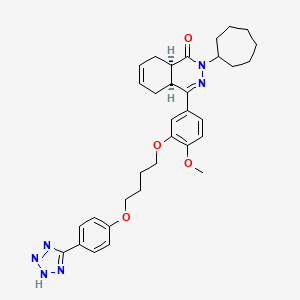
![2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide](/img/structure/B10779230.png)
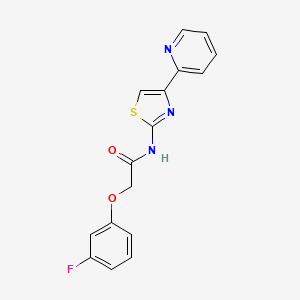
![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)
